molecular formula C4H9NO3 B555098 L-allo-threonine CAS No. 28954-12-3

L-allo-threonine

Cat. No.: B555098
CAS No.: 28954-12-3
M. Wt: 119.12 g/mol
InChI Key: AYFVYJQAPQTCCC-HRFVKAFMSA-N
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Description

H-allo-Thr-OH: , also known as L-Allothreonine, is an endogenous metabolite. It is a stereoisomer of threonine, specifically the allo form, which means it has a different spatial arrangement of atoms compared to the common threonine. The compound has the molecular formula C4H9NO3 and a molecular weight of 119.12 g/mol . It is a white to off-white solid and is classified under ketones, aldehydes, and acids .

Mechanism of Action

Target of Action

L-Allothreonine, also known as L-allo-threonine, primarily targets Threonine Aldolases (TAs) . TAs are a class of enzymes that play a crucial role in catalyzing carbon-carbon bond formations in synthetic organic chemistry . They are pyridoxal-5-phosphate-dependent enzymes, which, in nature, catalyze the cleavage of L-threonine or this compound to glycine and acetaldehyde in a glycine biosynthetic pathway .

Mode of Action

L-Allothreonine interacts with its target, Threonine Aldolases, to catalyze the formation of β-hydroxy-α-amino acids . This process involves the conversion of the achiral precursors glycine and an aldehyde into two new stereogenic centers . The interaction results in the enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids .

Biochemical Pathways

The action of L-Allothreonine affects the glycine biosynthetic pathway . In this pathway, Threonine Aldolases catalyze the cleavage of L-threonine or this compound to glycine and acetaldehyde . The resulting chiral β-hydroxy-α-amino acid products are important precursors for various pharmaceuticals .

Pharmacokinetics

It’s worth noting that l-allothreonine is a water-soluble colorless solid , which may influence its bioavailability and distribution in the body.

Result of Action

The action of L-Allothreonine results in the production of β-hydroxy-α-amino acids . These compounds are valuable in synthetic organic chemistry due to their stereocontrolled formation . They serve as important precursors for various pharmaceuticals .

Action Environment

The action of L-Allothreonine can be influenced by various environmental factors. For instance, L-Allothreonine is a plant metabolite that appears in the human diet in variable concentrations depending on plant species, physiological changes during plant growth, senescence, and reactions to environmental stress or changes due to plant transformation . Additionally, this compound aldolase, the enzyme that L-Allothreonine targets, is a highly thermostable enzyme, which means it can survive at temperatures up to 60 degrees Celsius . This thermostability can be used for purification and may influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Allothreonine can be synthesized through various methods. One common approach involves the use of threonine aldolases, which are enzymes that catalyze the formation of carbon-carbon bonds. These enzymes enable the enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids starting from achiral precursors like glycine and an aldehyde . The reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity.

Industrial Production Methods: In industrial settings, the production of L-Allothreonine often involves microbial fermentation processes. Specific strains of bacteria or fungi are engineered to overproduce the enzyme threonine aldolase, which then catalyzes the formation of L-Allothreonine from simpler substrates. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: L-Allothreonine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: L-Allothreonine is unique due to its specific stereochemistry, which imparts distinct biochemical properties. Its ability to participate in specific enzymatic reactions makes it valuable for research and industrial applications .

Properties

IUPAC Name

(2S,3S)-2-amino-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFVYJQAPQTCCC-HRFVKAFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183151, DTXSID301030659
Record name Allo-L-threonine
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Record name Allothreonine
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Allothreonine
Source Human Metabolome Database (HMDB)
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CAS No.

144-98-9, 28954-12-3, 24830-94-2
Record name Allothreonine
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Record name Allo-L-threonine
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Record name Allothreonine
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Record name ALLOTHREONINE, L-
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Melting Point

256 °C
Record name L-Allothreonine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is L-allo-threonine and how is it different from L-threonine?

A1: this compound (L-aThr) is a stereoisomer of the proteinogenic amino acid L-threonine (L-Thr). Stereoisomers share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. In the case of L-aThr and L-Thr, they are diastereomers, meaning they are stereoisomers that are not mirror images of each other. This difference arises from the chirality at the beta-carbon atom, leading to distinct biological properties.

Q2: How does the stereochemistry of this compound impact its recognition by enzymes?

A2: The distinct stereochemistry of L-aThr plays a crucial role in its interaction with enzymes. Studies on L-threonine aldolase (LTA), a pyridoxal 5'-phosphate-dependent enzyme, highlight this aspect. While LTA from certain organisms shows activity towards both L-Thr and L-aThr, the enzyme exhibits a strong preference for L-aThr []. This selectivity stems from the specific interactions within the enzyme's active site, where subtle differences in the spatial arrangement of the hydroxyl and methyl groups on the beta-carbon of the substrate dictate binding affinity and catalytic efficiency.

Q3: Can you elaborate on the structural basis of substrate specificity in this compound aldolase?

A3: Crystallographic studies on this compound aldolase (LATA) from Aeromonas jandaei DK-39, an enzyme highly specific for L-aThr, provide insights into the structural basis of substrate recognition []. The enzyme's active site possesses a loop region (residues Ala123-Pro131) that undergoes conformational changes upon substrate binding. Specifically, a histidine residue (His128) within this loop plays a crucial role in discriminating between L-aThr and L-Thr. Mutations at this position, particularly the H128Y mutation, significantly alter the enzyme's stereoselectivity, highlighting the importance of this residue in substrate recognition [].

Q4: What is the role of pyridoxal 5'-phosphate (PLP) in this compound aldolase activity?

A4: this compound aldolase (LATA) requires PLP as a cofactor for its catalytic activity [, , ]. PLP, a derivative of vitamin B6, forms a Schiff base linkage with a lysine residue (Lys199) in the active site of LATA []. This Schiff base acts as an electron sink, facilitating the aldol cleavage reaction of L-aThr into glycine and acetaldehyde. This mechanism is supported by studies where mutations of the PLP-binding lysine residue completely abolish the enzyme's activity [].

Q5: What are the potential applications of this compound aldolase in biotechnology?

A5: this compound aldolase (LATA) holds potential for biotechnological applications, particularly in the enzymatic synthesis of L-aThr. Given its high stereoselectivity, LATA could be employed to produce enantiomerically pure L-aThr, a valuable chiral building block for pharmaceuticals and other fine chemicals. Additionally, engineered LATA variants with altered substrate specificity, such as those exhibiting enhanced activity towards L-Thr, could be utilized for the production of L-Thr, an essential amino acid [].

Q6: Beyond this compound aldolase, are there other enzymes that utilize this compound as a substrate?

A6: Yes, this compound can be utilized by other enzymes. For instance, yeast cystathionine β-synthase, a PLP-dependent enzyme, can react with L-aThr and L-homocysteine to form a novel amino acid, 3-methyl-L-cystathionine []. This finding demonstrates the potential of L-aThr as a substrate for enzymatic synthesis of non-natural amino acids, expanding its applications in biocatalysis.

Q7: Are there any studies on the formation of mixed crystals between L-threonine and this compound?

A7: Yes, research has explored the formation of mixed crystals between L-Thr and L-aThr. Notably, studies have shown that D- and L-threonine crystals can be contaminated with D- and L-allothreonine, respectively, suggesting the formation of mixed crystals during crystallization processes []. This finding is relevant for the separation and purification of these diastereomers, as their similar physicochemical properties pose challenges for their isolation.

Q8: What analytical techniques are employed to differentiate between L-threonine and this compound?

A8: Distinguishing L-Thr from L-aThr requires techniques capable of differentiating stereoisomers. Here are a few examples:

  • Terahertz time-domain spectroscopy (THz-TDS): THz-TDS can differentiate between diastereomers based on their unique terahertz absorption spectra, influenced by differences in intermolecular interactions and vibrational modes [, ]. This technique has been successfully applied to discriminate between L-Thr, L-aThr, and their respective enantiomers [, ].
  • Nuclear Magnetic Resonance (NMR) spectroscopy: NMR can distinguish diastereomers through characteristic differences in chemical shifts and coupling constants. Notably, the chemical shifts of the C-methyl groups in L-Thr and L-aThr differ significantly, allowing for their differentiation by NMR [].

Q9: Are there any computational studies on the conformational flexibility of this compound?

A9: Yes, computational studies employing density functional theory (DFT) have been conducted to explore the conformational flexibility of both L-Thr and L-aThr [, ]. These studies reveal a complex conformational landscape for both amino acids, with multiple stable conformers identified in the gas phase and aqueous solution. The relative stability of these conformers is influenced by intramolecular hydrogen bonding patterns, particularly those involving the hydroxyl group on the beta-carbon [, ].

Q10: Has this compound been found in any natural products?

A10: Yes, this compound is a constituent of certain natural products, notably peptide antibiotics. Globomycin, a cyclic peptide antibiotic known for its spheroplast-forming activity, contains this compound as one of its amino acid components []. Another example is the antibiotic LL-A-0341, which also incorporates this compound in its structure []. The presence of this compound in these biologically active molecules highlights its significance in natural product biosynthesis and its potential as a building block for novel therapeutics.

Q11: Can this compound be produced enzymatically at a larger scale?

A11: ** Research has explored the potential of using enzymatic methods for the preparative-scale production of this compound. One study investigated the diastereospecific formation of this compound from glycine and acetaldehyde using recombinant serine hydroxymethyltransferase (GlyA) from Escherichia coli []. The enzyme exhibited favorable stability and activity, even in the presence of organic cosolvents, suggesting its potential for use in continuous bioprocesses for this compound production. Further research is needed to optimize such biocatalytic processes for industrial-scale applications.

Q12: Are there any known applications of this compound in the synthesis of more complex molecules?

A12: ** Yes, this compound has been employed in the synthesis of complex molecules, particularly in carbohydrate chemistry. One example is the total synthesis of the tetrasaccharide repeating unit of Vibrio cholerae O43 [, ]. This complex carbohydrate contains this compound linked to a challenging to synthesize tetrasaccharide. This synthesis highlights the utility of this compound as a building block in the construction of complex oligosaccharides, which are valuable targets for the development of vaccines and other therapeutics.

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